molecular formula C19H18N2O2S B2592404 3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-96-3

3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2592404
CAS RN: 863512-96-3
M. Wt: 338.43
InChI Key: RLONPUUONJUMIF-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a thiazole derivative that has shown promising results in various studies due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anti-tumor effects in cancer cell lines. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in lab experiments is its unique structure and properties, which make it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of 3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide. One potential direction is the development of new drugs for the treatment of pain and inflammation based on the structure and properties of this compound. Another potential direction is the study of this compound for its potential use in cancer therapy. Additionally, further studies are needed to determine the efficacy and safety of this compound in humans.

Synthesis Methods

The synthesis method for 3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 3-amino-4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-17-9-5-8-15(12-17)18(22)20-11-10-16-13-24-19(21-16)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLONPUUONJUMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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